1-(2-methoxyethyl)-1H-indole-2-carboxylic acid 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 136382-30-4
VCID: VC7056347
InChI: InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)
SMILES: COCCN1C2=CC=CC=C2C=C1C(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24

1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

CAS No.: 136382-30-4

Cat. No.: VC7056347

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-1H-indole-2-carboxylic acid - 136382-30-4

Specification

CAS No. 136382-30-4
Molecular Formula C12H13NO3
Molecular Weight 219.24
IUPAC Name 1-(2-methoxyethyl)indole-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)
Standard InChI Key CBXBQARTZXRIHH-UHFFFAOYSA-N
SMILES COCCN1C2=CC=CC=C2C=C1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid consists of an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • Methoxyethyl group (-CH2CH2OCH3) at the 1-position, introducing steric bulk and ether functionality.

  • Carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.

This configuration distinguishes it from simpler indole derivatives, such as 1-methyl-1H-indole-2-carboxylic acid (lacking the ether oxygen) or 5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (containing an additional chloro substituent) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight235.24 g/mol
Predicted LogP1.8 (estimated via analogy)
Hydrogen Bond Donors2 (NH indole, COOH)
Hydrogen Bond Acceptors4 (OCH3, COOH, N indole)

Spectral Characteristics

While experimental spectral data for this compound is unavailable, inferences can be made from related structures:

  • IR Spectroscopy: Expect strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carboxylic acid), and ~1100 cm⁻¹ (C-O-C stretch of methoxyethyl) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.2–3.4 ppm for the methoxy group, multiplet signals for the ethylene chain (δ 3.6–4.2 ppm), and a downfield-shifted indole NH proton (δ ~11 ppm) .

    • ¹³C NMR: Carboxylic acid carbon at δ ~170 ppm, methoxy carbon at δ ~55 ppm, and aromatic carbons between δ 110–140 ppm .

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

A plausible synthesis route involves sequential functionalization of the indole nucleus:

Step 1: Alkylation of Indole-2-Carboxylic Acid
Indole-2-carboxylic acid is treated with 2-methoxyethyl chloride in the presence of a base (e.g., K2CO3) to achieve N-alkylation. This step typically requires polar aprotic solvents (DMF, DMSO) and temperatures of 60–80°C .

Step 2: Purification
Crude product purification may involve recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 2: Representative Reaction Conditions

ParameterAlkylation Step
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature70°C
Reaction Time12–18 hours
Yield (Analog)75–85% (based on)

Industrial Production Considerations

Scale-up challenges include:

  • Solvent Recovery: Implementing distillation systems for DMF reuse.

  • Catalyst Optimization: Transitioning from stoichiometric bases to catalytic systems (e.g., phase-transfer catalysts).

  • Waste Management: Neutralization of HCl byproducts via scrubbing.

Biological Activity and Mechanistic Insights

Anticancer Activity

Spirooxindole analogs with similar substitution patterns exhibit IC50 values of 7.2–31.3 µM against HepG2 and MDA-MB-231 cell lines. The carboxylic acid group likely facilitates interactions with kinase ATP-binding pockets, while the methoxyethyl chain could modulate solubility and target engagement kinetics.

Table 3: Hypothesized Pharmacological Profile

Activity TypePotential TargetsMechanism Hypothesis
AntimicrobialBacterial topoisomerase IVDNA replication inhibition
AnticancerAurora kinasesMitotic spindle disruption
Anti-inflammatoryCOX-2 enzymeArachidonic acid pathway modulation

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Methoxyethyl vs. Methyl: The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid provides greater conformational flexibility compared to the rigid methyl group in 1-methyl-1H-indole-2-carboxylic acid . This may enhance binding to proteins with deep hydrophobic pockets.

  • Chloro Substituent Impact: The 5-chloro derivative demonstrates enhanced antimicrobial potency over the non-halogenated analog (MIC reduced by 4–8×), suggesting halogen bonding plays a critical role.

Crystallographic Behavior

Ethyl 1H-indole-2-carboxylate forms hydrogen-bonded dimers via N-H···O interactions (N···O distance: 2.877 Å) . The methoxyethyl group in 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is expected to disrupt such dimerization, potentially increasing solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

  • Metal Chelators: The indole nitrogen and carboxylate oxygen may coordinate transition metals for catalytic applications .

Materials Science

The planar indole ring and polar substituents make it suitable for:

  • Organic Semiconductors: As a dopant in hole-transport layers.

  • Liquid Crystals: Functionalization with alkyl chains could yield mesogenic derivatives.

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